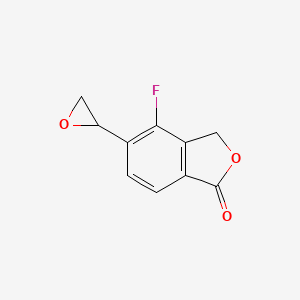
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom, an oxiranyl group, and a lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, allowing the water to act as a solvent, reagent, and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of subcritical water and molecular oxygen ensures a cost-effective and environmentally friendly process. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can convert the oxiranyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones and isobenzofuran-1,3-diones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-5-vinyl-3H-isobenzofuran-1-one: Similar in structure but with a vinyl group instead of an oxiranyl group.
5-fluoro-1(3H)-isobenzofuranone: Lacks the oxiranyl group and has different reactivity and applications.
Uniqueness
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and an oxiranyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7FO3/c11-9-6(8-4-13-8)2-1-5-7(9)3-14-10(5)12/h1-2,8H,3-4H2 |
InChI Key |
OFXBTSACWKYRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













